molecular formula C11H11NO3 B6266198 2-acetamido-3-phenylprop-2-enoic acid CAS No. 55065-02-6

2-acetamido-3-phenylprop-2-enoic acid

Cat. No. B6266198
CAS RN: 55065-02-6
M. Wt: 205.2
InChI Key:
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Description

“2-acetamido-3-phenylprop-2-enoic acid” is a chemical compound with the molecular formula C11H11NO3 . It is also known by other names such as “2-acetamido-3-phenylacrylic acid” and "alpha-Acetamidocinnamic acid" .


Molecular Structure Analysis

The molecular structure of “2-acetamido-3-phenylprop-2-enoic acid” can be represented by the InChI string: InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7+ . This represents the connectivity and stereochemical information of the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “2-acetamido-3-phenylprop-2-enoic acid” is 205.21 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Unfortunately, other physical and chemical properties like density, boiling point, and vapor pressure are not available in the current resources.

Scientific Research Applications

Medicinal Chemistry

2-acetamido-3-phenylprop-2-enoic acid is a compound that can be utilized in the development of new therapeutic agents. Its structure allows for the potential interaction with various biological targets, which could lead to the discovery of novel drugs. The compound’s acetamido group may act as a hydrogen bond donor or acceptor, enhancing its binding affinity to enzymes or receptors .

Biochemistry

In biochemistry, this compound could be used as a building block for the synthesis of complex molecules. Its phenylprop-2-enoic acid moiety could be involved in protein-protein interaction studies, helping to elucidate the structure-activity relationships of biological macromolecules .

Pharmacology

Pharmacologically, 2-acetamido-3-phenylprop-2-enoic acid might serve as a lead compound for drug design. Its molecular framework could be modified to improve pharmacokinetic properties or to reduce toxicity, making it a valuable candidate for the development of new pharmacological agents .

Organic Synthesis

This compound finds applications in organic synthesis, particularly in the construction of complex molecular architectures. It could be used in catalytic cycles or as an intermediate in multi-step synthetic processes. The presence of multiple functional groups allows for selective reactions to take place, facilitating the synthesis of diverse organic compounds .

Analytical Chemistry

In analytical chemistry, 2-acetamido-3-phenylprop-2-enoic acid could be used as a standard or reference compound in chromatographic methods. Its unique chemical properties might help in the development of new analytical techniques for the detection and quantification of similar compounds .

Materials Science

The compound’s potential applications in materials science include the development of new polymers or coatings. Its molecular structure could impart specific characteristics to materials, such as increased thermal stability or enhanced mechanical properties .

Environmental Science

2-acetamido-3-phenylprop-2-enoic acid could also be investigated for its environmental impact. Research could focus on its biodegradability, potential toxicity to aquatic life, or its behavior in various environmental compartments. Understanding these aspects is crucial for assessing the ecological footprint of chemical compounds .

Future Directions

The use of CARs in the synthesis of “2-acetamido-3-phenylprop-2-enoic acid” and similar compounds could be a promising area of future research . CARs are of increasing relevance to green chemistry due to their ability to catalyze the reduction of aliphatic or aromatic acids . Improving the stability and substrate range of these enzymes could potentially enhance their utility in the sustainable synthesis of high-value chemicals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-acetamido-3-phenylprop-2-enoic acid involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "Benzaldehyde", "Acetophenone", "Nitroethane", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Acetic acid", "Ethanol", "Sulfuric acid", "Sodium nitrite", "Ammonium chloride", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and nitroethane in the presence of sodium ethoxide to form nitrostyrene intermediate", "Step 2: Reduction of nitrostyrene intermediate using sodium borohydride in the presence of acetic acid and ethanol to form phenethylamine intermediate", "Step 3: Acetylation of phenethylamine intermediate using acetic anhydride in the presence of sulfuric acid to form N-acetylphenethylamine intermediate", "Step 4: Diazotization of N-acetylphenethylamine intermediate using sodium nitrite and hydrochloric acid to form diazonium salt intermediate", "Step 5: Coupling of diazonium salt intermediate with acetophenone in the presence of sodium acetate and water to form azo compound intermediate", "Step 6: Reduction of azo compound intermediate using sodium borohydride in the presence of acetic acid and ethanol to form 2-acetamido-3-phenylprop-2-enoic acid" ] }

CAS RN

55065-02-6

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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